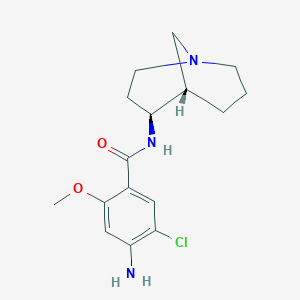

(S)-Renzapride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C16H22ClN3O2 |

|---|---|

分子量 |

323.82 g/mol |

IUPAC 名称 |

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 |

InChI 键 |

GZSKEXSLDPEFPT-HZMBPMFUSA-N |

手性 SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N |

规范 SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

同义词 |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Renzapride on Gut Motility

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renzapride is a potent gastrointestinal prokinetic agent with a multifaceted mechanism of action centered on the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the enteric nervous system. Primarily characterized as a full agonist of the 5-HT₄ receptor and an antagonist of the 5-HT₃ receptor, its activity enhances gastrointestinal motility and transit.[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of renzapride, focusing on the distinct activities of its enantiomers, the downstream signaling pathways it modulates, and the experimental evidence supporting its mechanism of action. Quantitative pharmacological data are presented, and detailed protocols for key experimental assays are provided to facilitate further research and development.

A Note on Stereochemistry: The topic specifies "(S)-Renzapride." Renzapride possesses two chiral centers on its 1-azabicyclo[3.3.1]nonane moiety, specifically at the C4 and C5 positions. The pharmacologically developed and studied form is a racemate with the defined stereochemistry of (4R,5S) and its corresponding enantiomer (4S,5R).[4] The designation "this compound" is ambiguous without specifying the relevant chiral center. All significant pharmacological data available distinguishes between the dextrorotatory (+) and levorotatory (-) enantiomers of this racemate.[5] This guide will present the data for the racemate and its (+) and (-) enantiomers, which represents the most accurate and complete pharmacological characterization available. Evidence suggests the (-) enantiomer is slightly more potent at the 5-HT₄ receptor.

Core Mechanism of Action

Renzapride's primary effect on gut motility stems from its dual action on two key serotonin receptors within the enteric nervous system:

-

5-HT₄ Receptor Agonism: Renzapride acts as a full agonist at 5-HT₄ receptors. These receptors are predominantly located presynaptically on cholinergic interneurons and motor neurons in the myenteric plexus. Activation of these Gs-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine (ACh). Increased ACh availability enhances the amplitude of excitatory postsynaptic potentials (EPSPs), leading to increased smooth muscle contraction and a coordinated acceleration of peristalsis throughout the gastrointestinal tract. This is the principal mechanism behind its prokinetic effects.

-

5-HT₃ Receptor Antagonism: Renzapride is also a potent antagonist of 5-HT₃ receptors. These ligand-gated ion channels are located on enteric neurons and extrinsic afferent nerve fibers. Blockade of 5-HT₃ receptors is thought to modulate visceral sensitivity and may contribute to a reduction in abdominal pain and discomfort. While 5-HT₃ antagonism alone can slow colonic transit, the potent prokinetic effect of renzapride's 5-HT₄ agonism appears to be the dominant action on motility in vivo.

-

Other Receptor Activity: Renzapride also exhibits inhibitory properties at 5-HT₂B receptors and has a lower affinity for 5-HT₂A and 5-HT₂C receptors.

This combined pharmacological profile allows renzapride to stimulate motility throughout the gut, increasing gastric emptying and accelerating small bowel and colonic transit.

Signaling Pathways and Logical Relationships

5-HT₄ Receptor Agonist Signaling Pathway

The diagram below illustrates the intracellular signaling cascade initiated by renzapride binding to the 5-HT₄ receptor on a presynaptic cholinergic neuron.

Caption: 5-HT₄ receptor agonist signaling pathway leading to acetylcholine release and muscle contraction.

Renzapride's Multifaceted Mechanism of Action

The following diagram outlines the logical relationship between renzapride's receptor interactions and its ultimate physiological effects on the gut.

References

- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renzapride - Wikipedia [en.wikipedia.org]

- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Renzapride pharmacological profile and receptor binding affinity

An In-depth Technical Guide to the Pharmacological Profile of (S)-Renzapride

Introduction

This compound is the levorotatory enantiomer of Renzapride, a substituted benzamide with potent prokinetic and antiemetic properties.[1][2] Developed for gastrointestinal (GI) motility disorders, its primary mechanism of action is a dual activity on serotonin (5-HT) receptors: it functions as a full agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[3][4][5] This unique profile allows it to enhance gastrointestinal transit and potentially reduce nausea and vomiting. This document provides a detailed overview of the pharmacological characteristics of Renzapride and its enantiomers, with a focus on receptor binding affinity, functional activity, and the experimental methodologies used for their determination.

Pharmacological Profile and Receptor Selectivity

In vitro studies have demonstrated that Renzapride is selective for serotonergic receptors. Its pharmacological activity is primarily centered on its high affinity for 5-HT₃ and 5-HT₄ receptors. The compound also exhibits some affinity for 5-HT₂B, 5-HT₂A, and 5-HT₂C receptors, though to a lesser extent.

Pharmacokinetic studies show that the two enantiomers of Renzapride may differ in their metabolic profiles and affinities for various receptors and enzymes. In the case of Renzapride, the (-) enantiomer, this compound, displays a slightly greater affinity and potency for 5-HT₄ receptors compared to the (+) enantiomer. However, for the 5-HT₃ receptor, both enantiomers demonstrate similar high affinity. The primary metabolite, Renzapride N-oxide, shows significantly lower affinity for all tested serotonin receptors.

Data Presentation: Receptor Binding and Functional Activity

The quantitative data for the binding affinity and functional effects of Renzapride and its enantiomers are summarized below.

Table 1: Receptor Binding Affinity of Renzapride and its Derivatives

This table presents the inhibition constants (Kᵢ) of Renzapride (racemic mixture), its (+) and (-) enantiomers, and its N-oxide metabolite at various serotonin receptors. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay; a lower Kᵢ value indicates a higher binding affinity.

| Compound | 5-HT₃ (human) Kᵢ (nM) | 5-HT₄ (guinea-pig) Kᵢ (nM) | 5-HT₂A (human) Kᵢ (nM) | 5-HT₂B (human) Kᵢ (nM) | 5-HT₂C (human) Kᵢ (nM) |

| (±)-Renzapride | 17 | 477 | >10,000 | 667 | >10,000 |

| (+)-Enantiomer | 17 | 477 | >10,000 | 760 | >10,000 |

| (-)-Enantiomer this compound | 17 | 138 | >10,000 | 481 | >10,000 |

| (±)-Renzapride N-oxide | 1980 | >10,000 | >10,000 | >10,000 | >10,000 |

Data sourced from Young et al. (2008).

Table 2: Functional Activity Profile of Renzapride

This table outlines the functional effects of Renzapride at its primary receptor targets.

| Receptor | Functional Activity | Effect |

| 5-HT₄ | Full Agonist | Stimulates acetylcholine release in the gut wall, promoting peristalsis and accelerating gastrointestinal transit. |

| 5-HT₃ | Antagonist | Blocks serotonin-mediated visceral hypersensitivity and emetic reflexes. |

| 5-HT₂B | Antagonist | Contributes to the overall pharmacological profile. |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The methodologies for the key experiments are detailed below.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These competitive assays measure the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Source: Assays utilize either membranes from animal tissues (e.g., guinea-pig striatum for 5-HT₄ receptors) or from cell lines transfected with cloned human receptors (e.g., HEK-293 cells expressing 5-HT₃ or 5-HT₂ receptors).

-

Procedure: Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes. The pellet is then washed, resuspended in a buffer containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Incubation:

-

Setup: The assay is typically performed in 96-well plates. Each well contains the prepared receptor membranes, a fixed concentration of a specific high-affinity radioligand, and varying concentrations of the unlabeled test compound (e.g., Renzapride).

-

Incubation: The plates are incubated, usually for 60 minutes at 30-37°C, to allow the binding reaction to reach equilibrium.

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand from the free, unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀ value).

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Functional Assay: 5-HT₄ Receptor Agonism in Isolated Rat Oesophagus

Functional assays are crucial to determine whether a ligand acts as an agonist or antagonist. The rat oesophagus preparation is a classic model for assessing 5-HT₄ receptor-mediated smooth muscle relaxation.

1. Tissue Preparation:

-

A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is placed under a resting tension and allowed to equilibrate.

2. Experimental Procedure:

-

The tissue is pre-contracted with an agent like carbachol to induce a stable tonic contraction.

-

Cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

-

5-HT₄ receptor agonism is measured as the degree of relaxation of the pre-contracted tissue.

3. Data Analysis:

-

Concentration-response curves are plotted, and the potency of the agonist is expressed as the pD₂ value (the negative logarithm of the molar concentration that produces 50% of the maximal response).

-

The intrinsic activity (α) is determined by comparing the maximal response produced by the test compound to that of a full agonist like serotonin. Renzapride has been characterized as a full agonist in this assay.

Visualizations: Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

References

- 1. Renzapride - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EndoLogic | Frequently Asked Questions [endologicusa.com]

- 5. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Renzapride Enantiomers: A Technical Guide to Their Distinct Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renzapride is a substituted benzamide with a dual mechanism of action, acting as both a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1] This unique pharmacological profile has positioned it as a prokinetic agent for the potential treatment of gastrointestinal disorders, most notably irritable bowel syndrome with constipation (IBS-C).[2] As a chiral molecule, renzapride exists as two enantiomers, (S)-Renzapride and (R)-Renzapride. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. This technical guide provides an in-depth analysis of the distinct properties of the this compound enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacological Profile: A Comparative Analysis

The differential interaction of renzapride enantiomers with their target receptors is central to understanding their specific pharmacological effects. The primary targets are the 5-HT₄ and 5-HT₃ receptors, which play crucial roles in regulating gastrointestinal motility and sensation.[3]

Binding Affinity at Serotonin Receptors

In vitro radioligand binding inhibition studies have been conducted to determine the affinity (Ki) of racemic renzapride and its individual enantiomers for various human serotonin receptors. The results of these studies are summarized in the table below.

| Compound | 5-HT₃ (Ki, nmol/L) | 5-HT₄ (Ki, nmol/L) | 5-HT₂A (Ki, nmol/L) | 5-HT₂B (Ki, nmol/L) | 5-HT₂C (Ki, nmol/L) |

| Racemic Renzapride | 17 | 138-477 | >10,000 | 667 | >10,000 |

| (+)-Renzapride | 17 | 138-477 | >10,000 | 760 | >10,000 |

| (-)-Renzapride | 17 | 138-477 | >10,000 | 481 | >10,000 |

Data sourced from "Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome".

As indicated in the table, both the racemic mixture and the individual enantiomers of renzapride exhibit high affinity for the human 5-HT₃ receptor, with a Ki value of 17 nmol/L. Similarly, all forms show marked affinity for the guinea-pig 5-HT₄ receptor, with Ki values in the range of 138–477 nmol/L. The data also reveals that renzapride and its enantiomers have some affinity for the 5-HT₂B receptor, while demonstrating significantly lower affinity for the 5-HT₂A and 5-HT₂C receptors.

Signaling Pathways and Mechanism of Action

The therapeutic effects of renzapride are mediated through its interaction with 5-HT₄ and 5-HT₃ receptors, triggering distinct intracellular signaling cascades.

5-HT₄ Receptor Agonism

As a 5-HT₄ receptor agonist, renzapride stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is believed to be responsible for the prokinetic effects of the drug, promoting gastrointestinal transit.

Caption: 5-HT₄ Receptor Agonist Signaling Pathway of this compound.

5-HT₃ Receptor Antagonism

Conversely, by acting as an antagonist at the 5-HT₃ receptor, a ligand-gated ion channel, renzapride blocks the depolarizing action of serotonin. This antagonism is thought to contribute to its antiemetic effects and modulation of visceral sensitivity.

Caption: 5-HT₃ Receptor Antagonist Mechanism of this compound.

Experimental Protocols

A comprehensive understanding of the distinct properties of this compound enantiomers necessitates robust experimental methodologies. The following sections outline the key experimental protocols.

Chiral Separation of Renzapride Enantiomers

The separation of this compound and (R)-Renzapride from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for their broad enantioselectivity.

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where renzapride exhibits strong absorbance is used to monitor the elution of the enantiomers.

-

Fraction Collection: Once the separation method is optimized, the individual enantiomeric peaks are collected, and the solvent is evaporated to yield the purified (S)- and (R)-Renzapride.

Caption: Workflow for the chiral HPLC separation of renzapride enantiomers.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the renzapride enantiomers for their target receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₃ or 5-HT₄ receptors. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-GR113808 for 5-HT₄ receptors) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (racemic renzapride, this compound, or (R)-Renzapride).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The available data indicates that both the (S) and (R) enantiomers of renzapride possess high affinity for both 5-HT₃ and 5-HT₄ receptors, with no significant difference observed between the two enantiomers in the provided binding affinity data. This suggests that both enantiomers may contribute to the overall pharmacological effect of the racemic mixture. However, it is important to note that subtle differences in functional activity (agonism vs. antagonism potency) or pharmacokinetic and metabolic profiles, which were not detailed in the sourced documents, could still lead to distinct in vivo effects. Further detailed studies on the functional consequences of receptor binding and the stereoselective metabolism of renzapride are warranted to fully elucidate the unique contributions of each enantiomer to its therapeutic profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

- 1. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT6 Serotonin Receptor Human 5-HT6 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]

- 2. ChemiSCREEN™ 5-HT4B Serotonin Receptor Membrane Preparation [discoverx.com]

- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Renzapride: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Renzapride is a potent and selective serotonin receptor modulator with a unique pharmacological profile, acting as a high-affinity 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This dual mechanism of action positions it as a promising therapeutic agent for various gastrointestinal motility disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the compound's receptor binding affinities, functional potencies, and the experimental methodologies employed in its evaluation. Furthermore, it outlines the key signaling pathways influenced by this compound and presents a plausible synthetic route to this enantiomerically pure compound.

Discovery and Rationale

Renzapride was originally developed as a racemic mixture by Smith Kline Beecham Labs in the late 1980s.[1] The therapeutic rationale was to create a compound that could modulate serotonin receptors in the gastrointestinal tract to improve motility. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter regulating gut function, and targeting its receptors offered a promising strategy for treating conditions like irritable bowel syndrome with constipation (IBS-C).[2][3] Renzapride's unique profile as both a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist was designed to offer a dual benefit: the 5-HT₄ agonism promotes the release of acetylcholine, leading to increased peristalsis, while the 5-HT₃ antagonism provides anti-emetic effects.[1]

Subsequent research focused on the pharmacological properties of the individual enantiomers of renzapride, leading to the identification of this compound as a key active component. The IUPAC name for this compound is 4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide.[4]

Synthesis of this compound

The synthesis of this compound involves the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and the enantiomerically pure (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine, followed by their coupling to form the final amide product.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

A plausible synthetic route for this intermediate starts from p-aminosalicylic acid. The process involves methylation of the hydroxyl group, followed by chlorination and hydrolysis.

Experimental Protocol:

-

Methylation: p-Aminosalicylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like acetone.

-

Chlorination: The resulting 4-amino-2-methoxybenzoic acid methyl ester is then chlorinated using a chlorinating agent like N-chlorosuccinimide.

-

Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine

General Approach:

-

Synthesis of the Racemic Amine: The racemic 1-azabicyclo[3.3.1]nonan-4-amine can be synthesized through various routes, often involving multi-step sequences starting from substituted pyridines or cyclohexanones.

-

Chiral Separation: The enantiomers of the racemic amine can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Amide Coupling

The final step is the coupling of the two intermediates to form this compound.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 4-amino-5-chloro-2-methoxybenzoic acid is activated for amide bond formation. This can be achieved by converting it to an acid chloride or by using standard peptide coupling reagents.

-

Coupling Reaction: The activated carboxylic acid is then reacted with (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine in the presence of a non-nucleophilic base to yield this compound.

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its high affinity and functional activity at 5-HT₄ and 5-HT₃ receptors.

Receptor Binding Affinity

The binding affinities of racemic renzapride and its enantiomers have been determined using radioligand binding assays. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and a range of concentrations of the test compound. The inhibition of radioligand binding is measured to determine the inhibition constant (Kᵢ).

Experimental Protocol for Radioligand Binding Assay (General):

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) transfected with the human receptor of interest are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and various concentrations of the test compound in a suitable buffer.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Renzapride and its Enantiomers

| Compound | 5-HT₃ | 5-HT₄ (guinea-pig) | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂c |

| (±)-Renzapride | 17 | 477 | 2300 | 667 | 3100 |

| (+)-Renzapride | 17 | 138 | 2100 | 760 | 2800 |

| (-)-Renzapride | 17 | 447 | 2500 | 481 | 3500 |

Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.

Functional Activity

The functional activity of this compound as a 5-HT₄ agonist and a 5-HT₃ antagonist has been characterized in various in vitro assays.

The agonist activity at 5-HT₄ receptors is typically assessed by measuring the production of a second messenger, such as cyclic AMP (cAMP), in cells expressing the receptor. The concentration of the compound that produces 50% of the maximal response (EC₅₀) is a measure of its potency.

Experimental Protocol for 5-HT₄ Functional Assay (General):

-

Cell Culture: Cells expressing the 5-HT₄ receptor are cultured in appropriate media.

-

cAMP Measurement: The cells are incubated with various concentrations of the test compound. The intracellular cAMP levels are then measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated.

Table 2: Functional Potency (EC₅₀, µM) of Renzapride Enantiomers at the 5-HT₄ Receptor

| Compound | EC₅₀ (rat isolated oesophagus) |

| (+)-Renzapride | 16 |

| (-)-Renzapride | 4.8 |

Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.

The antagonist activity at 5-HT₃ receptors, which are ligand-gated ion channels, can be measured by assessing the inhibition of ion flux (e.g., calcium) or electrical currents induced by a 5-HT₃ agonist.

Experimental Protocol for 5-HT₃ Functional Assay (General):

-

Cell Culture: Cells expressing the 5-HT₃ receptor are cultured.

-

Ion Flux Measurement: The cells are loaded with a fluorescent ion indicator (e.g., a calcium-sensitive dye). The cells are then exposed to a 5-HT₃ agonist in the presence of varying concentrations of the test compound. The change in fluorescence, indicating ion flux, is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC₅₀) is determined.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with distinct serotonin receptor signaling pathways.

Caption: Signaling pathways of this compound.

Conclusion

This compound is a promising drug candidate with a well-defined dual mechanism of action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. Its enantioselective synthesis and detailed pharmacological characterization have provided a solid foundation for its clinical development. The data presented in this technical guide, including receptor binding affinities and functional potencies, underscore the potential of this compound in the treatment of gastrointestinal motility disorders. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound.

References

- 1. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

(S)-Renzapride: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Renzapride is a potent and selective serotonin receptor modulator with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on its stereoselective interactions with target receptors. The document summarizes key quantitative binding and functional data, details relevant experimental methodologies, and visualizes the associated signaling pathways and development workflows.

Introduction

Renzapride, a substituted benzamide, exhibits a complex pharmacology centered on the serotonergic system.[1][2] Its prokinetic effects are primarily attributed to the agonism of 5-HT4 receptors, which facilitates the release of acetylcholine and enhances gastrointestinal peristalsis.[3] Concurrently, its antagonism of 5-HT3 receptors contributes to its anti-emetic properties and may modulate visceral sensitivity.[1][3] Renzapride is a chiral molecule, and its pharmacological activity has been shown to reside predominantly in the (S)-enantiomer, formerly referred to as the (-) enantiomer. This document will focus on the SAR of this specific stereoisomer.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its related compounds for various serotonin receptors has been determined through in vitro radioligand binding assays. Functional activity, particularly 5-HT4 agonism, has been assessed in isolated tissue preparations.

Receptor Binding Affinities

The binding affinities (Ki, nmol/L) of racemic Renzapride, its individual enantiomers ((+)-Renzapride and (-)-Renzapride, also known as this compound), and its primary N-oxide metabolite were evaluated at cloned human 5-HT3, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as guinea-pig 5-HT4 receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nmol/L) of Renzapride and Related Compounds

| Compound | Human 5-HT3 | Guinea-pig 5-HT4 | Human 5-HT2A | Human 5-HT2B | Human 5-HT2C |

| Racemic (±)-Renzapride | 17 | 477 | >10,000 | 667 | >10,000 |

| (+)-Renzapride | 17 | 421 | >10,000 | 760 | >10,000 |

| (S)-(-)-Renzapride | 17 | 138 | >10,000 | 481 | >10,000 |

| Racemic (±)-Renzapride N-oxide | 1980 | >10,000 | >10,000 | >10,000 | >10,000 |

Note: Lower Ki values indicate higher binding affinity.

SAR Insights from Binding Data:

-

Stereoselectivity at 5-HT4 Receptors: The (S)-enantiomer of Renzapride displays a more than 3-fold greater affinity for the guinea-pig 5-HT4 receptor compared to the (+)-enantiomer.

-

High Affinity for 5-HT3 Receptors: Both enantiomers of Renzapride exhibit high and equal affinity for the human 5-HT3 receptor.

-

Metabolite Activity: The N-oxide metabolite of Renzapride shows significantly diminished affinity for all tested serotonin receptors, suggesting it is unlikely to contribute to the primary pharmacological effects of the parent compound.

-

Selectivity: Renzapride and its enantiomers demonstrate marked selectivity for 5-HT3 and 5-HT4 receptors over the tested 5-HT2 subtypes.

In Vitro Functional Activity

The 5-HT4 receptor agonist activity of Renzapride enantiomers was assessed by measuring their ability to induce contraction in isolated rat esophagus tissue.

Table 2: Functional Potency (EC50) at the 5-HT4 Receptor in Rat Isolated Esophagus

| Compound | EC50 (µmol/L) |

| Racemic (±)-Renzapride | 11 |

| (+)-Renzapride | 16 |

| (S)-(-)-Renzapride | 4.8 |

Note: Lower EC50 values indicate greater potency.

SAR Insights from Functional Data:

-

Stereoselective Potency: The (S)-enantiomer is approximately 3.3-fold more potent as a 5-HT4 agonist than the (+)-enantiomer in this functional assay, which correlates well with the binding affinity data. Renzapride is characterized as a full or near-full agonist at 5-HT4 receptors.

In Vitro ADME Properties

Limited ADME data for racemic renzapride is publicly available.

Table 3: In Vitro ADME and Pharmacokinetic Parameters of Renzapride

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Human | 33.3% | |

| Metabolism | Human Liver Microsomes | Limited metabolism, primarily to Renzapride N-oxide. | |

| CYP Inhibition | Human | No significant inhibition of major CYP enzymes at therapeutic concentrations. | |

| Plasma Half-life (t1/2) | Human | ~10 hours |

Experimental Protocols

The following sections outline the methodologies employed in the key studies that generated the quantitative data presented above.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of the test compounds to various serotonin receptors.

-

General Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

-

Receptor Preparations:

-

Cloned Human Receptors: Cell lines stably transfected with plasmids encoding for human 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors were used.

-

Tissue Homogenates: Membranes from guinea-pig striatum were prepared for the 5-HT4 receptor binding assays.

-

-

Assay Conditions (General):

-

Membrane preparations were incubated with a specific radioligand and various concentrations of the test compound (e.g., this compound).

-

The incubation was carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature and pH.

-

Following incubation, the mixture was filtered to separate receptor-bound from free radioligand.

-

The radioactivity trapped on the filters was quantified using scintillation counting.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding was calculated by subtracting non-specific binding from total binding.

-

Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

-

Specific Radioligands (Likely Candidates based on standard practices):

-

5-HT3: [3H]-Granisetron or [3H]-(S)-zacopride.

-

5-HT4: [3H]-GR113808.

-

5-HT2A: [3H]-Ketanserin.

-

5-HT2B/2C: [3H]-Mesulergine or [3H]-5-HT.

-

Functional Assay: Rat Isolated Esophagus

This organ bath experiment was used to quantify the 5-HT4 receptor agonist activity of the Renzapride enantiomers.

-

Principle: 5-HT4 receptor activation in the rat esophagus induces smooth muscle contraction. The potency of an agonist is determined by measuring the concentration required to elicit a half-maximal response (EC50).

-

Methodology:

-

Esophagus tissue was isolated from Wistar rats and suspended in a 10-mL organ bath.

-

The bath contained Krebs solution maintained at 37°C and pH 7.4, and was perfused with a gas mixture (e.g., 95% O2 / 5% CO2).

-

The Krebs solution was supplemented with indomethacin (3 µmol/L) and ketanserin (1 µmol/L) to block cyclooxygenase and 5-HT2A receptors, respectively.

-

The tissue was allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds.

-

The magnitude of tissue contraction was measured using an isometric force transducer.

-

EC50 values were calculated by fitting the concentration-response data to a sigmoidal curve.

-

Signaling Pathways and Workflows

Signaling Pathways of this compound

This compound's dual mechanism of action engages two distinct signaling pathways.

Experimental Workflow for SAR Evaluation

The evaluation of this compound and its analogs follows a standard drug discovery workflow, from initial synthesis to in vitro characterization.

Logical Relationships in this compound SAR

The key structural features of Renzapride determine its activity and selectivity. This diagram illustrates the logical flow from structural modification to pharmacological effect.

Conclusion

The structure-activity relationship of Renzapride is markedly influenced by its stereochemistry. The (S)-enantiomer is the more potent eutomer, exhibiting significantly higher affinity and functional activity at the 5-HT4 receptor while retaining the high 5-HT3 receptor affinity of the racemate. This stereoselective enhancement of 5-HT4 agonism, combined with potent 5-HT3 antagonism, defines the therapeutic potential of this compound. Furthermore, metabolic transformation via N-oxidation leads to a substantial loss of affinity for its primary targets, indicating that the parent compound is the primary active moiety. These findings underscore the critical importance of stereochemical considerations in the design and development of selective benzamide-based prokinetic agents. Further investigation into the SAR of other analogs could provide deeper insights into the pharmacophore required for optimal dual activity at these key gastrointestinal serotonin receptors.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renzapride - Wikipedia [en.wikipedia.org]

- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (S)-Renzapride: A Novel Prokinetic Agent for Gastrointestinal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Renzapride is a potent, orally bioavailable small molecule with a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor. This unique pharmacological profile positions it as a promising therapeutic agent for a range of gastrointestinal (GI) motility disorders, including gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C). Preclinical data, primarily from in vitro studies, indicate that the (S)-enantiomer is the more pharmacologically active component of the racemic mixture, renzapride. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding affinity, in vitro functional activity, and the broader preclinical evidence supporting the prokinetic efficacy of the racemic mixture in various animal models. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to support further research and development efforts.

Core Pharmacological Attributes of this compound

This compound's therapeutic potential in GI disorders stems from its synergistic effects on two key serotonin receptors in the enteric nervous system.

5-HT₄ Receptor Agonism

Agonism at 5-HT₄ receptors on presynaptic cholinergic neurons in the gut wall enhances the release of acetylcholine, a primary excitatory neurotransmitter in the GI tract.[1] This increased cholinergic activity leads to enhanced peristalsis and accelerated GI transit. In vitro functional studies have characterized renzapride as a full or near-full agonist at 5-HT₄ receptors.[1]

5-HT₃ Receptor Antagonism

Antagonism of 5-HT₃ receptors, which are ligand-gated ion channels, is known to modulate visceral hypersensitivity and reduce symptoms such as nausea and abdominal pain.[1] The 5-HT₃ antagonistic activity of this compound complements its prokinetic effects by addressing the sensory discomfort often associated with GI motility disorders.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro preclinical studies comparing the enantiomers of renzapride. The majority of in vivo preclinical studies have been conducted with the racemic mixture.

In Vitro Receptor Binding Affinity

The binding affinities of the enantiomers of renzapride for human 5-HT₃ and guinea-pig 5-HT₄ receptors were determined through radioligand binding inhibition studies.[1]

| Compound | Receptor | Kᵢ (nmol/L) |

| This compound ((-)-enantiomer) | Guinea-pig 5-HT₄ | 138 |

| (R)-Renzapride ((+)-enantiomer) | Guinea-pig 5-HT₄ | 313 |

| Racemic Renzapride | Guinea-pig 5-HT₄ | 477 |

| This compound ((-)-enantiomer) | Human 5-HT₃ | 17 |

| (R)-Renzapride ((+)-enantiomer) | Human 5-HT₃ | 17 |

| Racemic Renzapride | Human 5-HT₃ | 17 |

Data sourced from Meyers et al., 2008.[1]

In Vitro Functional Activity

The functional agonism of the renzapride enantiomers was assessed on rat isolated oesophagus preparations.

| Compound | Assay | EC₅₀ (μmol/L) |

| This compound ((-)-enantiomer) | Rat Isolated Oesophagus Contraction | 4.8 |

| (R)-Renzapride ((+)-enantiomer) | Rat Isolated Oesophagus Contraction | 16 |

| Racemic Renzapride | Rat Isolated Oesophagus Contraction | 11 |

Data sourced from Meyers et al., 2008.

In Vivo Efficacy of Racemic Renzapride in a Model of Gastroparesis

An alpha 2-adrenergic agonist (SC-39585A) was used to induce delayed gastric emptying in dogs, simulating gastroparesis.

| Treatment | Condition | Effect on Solid Meal Emptying |

| Renzapride (100 µg/kg IV) | Normal | No enhancement |

| Renzapride (100 µg/kg IV) | Incomplete Gastroparesis (30 µg/kg SC SC-39585A) | Partial reversal of delay |

| Renzapride (100 µg/kg IV) | Total Gastroparesis (100 µg/kg SC SC-39585A) | No reversal of delay |

| Oral Renzapride | Incomplete Gastroparesis (30 µg/kg SC SC-39585A) | Reversal of delay |

Data sourced from a study on an alpha 2-adrenergic model of gastroparesis.

Experimental Protocols

In Vitro Radioligand Binding Inhibition Studies

-

Objective: To determine the binding affinity (Kᵢ) of this compound and its counterparts for specific serotonin receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from animal tissue (guinea-pig for 5-HT₄ receptors) or cell lines transfected with cloned human receptors (for 5-HT₃ receptors).

-

Incubation: Prepared membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.

-

Competitive Inhibition: this compound, its enantiomer, or the racemate was added at various concentrations to competitively inhibit the binding of the radioligand.

-

Separation and Counting: The levels of bound radioligand were measured by filtration to separate the membrane-bound radioligand from the free radioligand, followed by scintillation counting of the bound radioactivity.

-

Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) in instances where greater than 50% inhibition was observed.

-

In Vitro Functional Assay: Rat Isolated Oesophagus

-

Objective: To assess the functional agonist activity of this compound at 5-HT₄ receptors.

-

Methodology:

-

Tissue Preparation: The oesophagus was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Drug Administration: Cumulative concentrations of this compound, its enantiomer, or the racemate were added to the organ bath.

-

Response Measurement: The contractile response of the oesophageal tissue to the test compounds was measured using an isometric force transducer.

-

Data Analysis: Concentration-response curves were constructed, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) was determined.

-

In Vivo Model of Gastroparesis in Dogs

-

Objective: To evaluate the prokinetic efficacy of renzapride in a model of delayed gastric emptying.

-

Methodology:

-

Animal Model: Healthy dogs were used in the study.

-

Induction of Gastroparesis: An alpha 2-adrenergic agonist (SC-39585A) was administered subcutaneously to inhibit antroduodenal motility and delay gastric emptying.

-

Test Meal: A meal consisting of solid and liquid components, each labeled with a distinct radioisotope (e.g., ⁹⁹ᵐTc for solid, ¹¹¹In for liquid), was given to the dogs.

-

Drug Administration: Renzapride was administered either intravenously or orally at specified doses.

-

Measurement of Gastric Emptying: Gastric emptying was assessed by scintigraphy, which measures the rate at which the radiolabeled meal leaves the stomach.

-

Motility Measurement: Antral and duodenal motility were also monitored to assess the direct effects of the compounds on smooth muscle contractions.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Dual mechanism of this compound action in the enteric nervous system.

Experimental Workflow for In Vivo Gastroparesis Model

Caption: Workflow for evaluating this compound in a preclinical gastroparesis model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of GI disorders characterized by delayed transit and visceral hypersensitivity. The in vitro studies clearly demonstrate that the (S)-enantiomer is the more potent form of renzapride, particularly in its agonist activity at the 5-HT₄ receptor. While the majority of in vivo preclinical and clinical development has focused on the racemic mixture, the superior in vitro profile of this compound warrants further investigation into its potential for enhanced efficacy and an improved therapeutic index.

Future preclinical studies should focus on directly evaluating the in vivo efficacy and safety of the purified (S)-enantiomer in animal models of gastroparesis and IBS-C. Such studies would provide a clearer understanding of its therapeutic potential and could justify its development as a single-enantiomer drug product. Furthermore, exploring the effects of this compound on visceral hypersensitivity in relevant preclinical models would provide valuable insights into its potential for alleviating abdominal pain and discomfort in patients with functional GI disorders.

References

(S)-Renzapride's Pro-Cholinergic Effects in the Enteric Nervous System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Renzapride is a potent gastrointestinal prokinetic agent that exerts its effects through a dual mechanism of action on the enteric nervous system (ENS). As a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, this compound modulates enteric cholinergic neurotransmission, leading to enhanced acetylcholine release and subsequent stimulation of gastrointestinal motility. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its impact on acetylcholine release within the ENS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function. Acetylcholine is a primary excitatory neurotransmitter within the ENS, playing a crucial role in regulating peristalsis, secretion, and other key digestive processes. Dysregulation of cholinergic signaling is implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis. This compound has been investigated as a therapeutic agent for these conditions due to its ability to enhance gastrointestinal transit.[1][2][3] This document elucidates the fundamental mechanisms by which this compound influences acetylcholine release at the cellular and network levels within the gut.

Mechanism of Action

This compound's pro-cholinergic activity is a result of its synergistic actions on two distinct serotonin receptor subtypes:

-

5-HT4 Receptor Agonism: this compound acts as a full agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine.[4]

-

5-HT3 Receptor Antagonism: this compound also functions as a 5-HT3 receptor antagonist. While the primary role of 5-HT3 receptors in the gut is associated with nausea and visceral sensation, their antagonism may indirectly influence cholinergic activity by modulating the excitability of enteric neurons.

Signaling Pathways

The following diagram illustrates the signaling pathway initiated by this compound's interaction with 5-HT4 receptors on a cholinergic neuron in the enteric nervous system.

References

- 1. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bibliometric development of Naunyn–Schmiedeberg’s Archives of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluating (S)-Renzapride Efficacy Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-Renzapride is a substituted benzamide with a dual mechanism of action, functioning as both a full agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor.[1][2][3] This unique pharmacological profile gives it prokinetic and anti-emetic properties, making it a compound of interest for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C).[1][4] Accurate and reproducible evaluation of its efficacy at both molecular targets is crucial for drug development and screening. This document provides detailed protocols for cell-based assays designed to quantify the agonistic activity of this compound at the 5-HT4 receptor and its antagonistic activity at the 5-HT3 receptor.

Evaluation of 5-HT4 Receptor Agonism

Principle

The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Agonist binding to the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). Therefore, the agonistic potency of this compound can be determined by measuring the dose-dependent increase in intracellular cAMP levels in cells expressing the 5-HT4 receptor.

5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 receptor Gs-coupled signaling cascade.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

1.3.1 Materials

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.

-

Culture Medium: Standard cell culture medium (e.g., F-12K or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Assay Plates: 384-well, white, opaque, low-volume plates.

-

Reagents:

-

This compound and a reference 5-HT4 agonist (e.g., Serotonin, Prucalopride).

-

Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).

-

Cell Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Cell Lysis Buffer.

-

-

Equipment: HTRF-compatible microplate reader.

1.3.2 Experimental Workflow

Caption: Workflow for the 5-HT4 agonist cAMP assay.

1.3.3 Detailed Procedure

-

Cell Preparation:

-

Culture cells expressing the 5-HT4 receptor to ~80% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cells and resuspend the pellet in Stimulation Buffer containing a PDE inhibitor like IBMX.

-

Dispense the cell suspension into the wells of a 384-well plate (e.g., 2,000-5,000 cells/well).

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the reference agonist in Stimulation Buffer.

-

Add the compound solutions to the cell plate.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in cell lysis buffer as per the kit manufacturer's protocol.

-

Add the detection reagent mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Evaluation of 5-HT3 Receptor Antagonism

Principle

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor superfamily. When activated by an agonist like serotonin (5-HT), the channel opens, allowing rapid influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization. An antagonist, such as this compound, blocks this action by binding to the receptor and preventing channel opening. This inhibitory effect can be quantified by measuring the reduction in agonist-induced intracellular calcium influx.

5-HT3 Receptor Signaling Pathway

Caption: 5-HT3 receptor ion channel antagonism.

Experimental Protocol: No-Wash Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to free cytosolic calcium. The assay is performed using a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader) or FlexStation.

2.3.1 Materials

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3 receptor.

-

Culture Medium: Standard cell culture medium with supplements as described in 1.3.1.

-

Assay Plates: 96- or 384-well, black-walled, clear-bottom microplates.

-

Reagents:

-

This compound and a reference 5-HT3 antagonist (e.g., Ondansetron).

-

5-HT3 agonist (e.g., Serotonin or m-CPBG).

-

Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash Kit).

-

Assay Buffer (e.g., HHBS - Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Equipment: Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) with fluidic addition capabilities.

2.3.2 Detailed Procedure

-

Cell Preparation:

-

Seed cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer. Optimal cell density should be determined for each cell line.

-

-

Dye Loading:

-

Prepare the calcium indicator dye-loading solution according to the manufacturer's protocol.

-

Remove the culture medium from the cell plate and add the dye-loading solution.

-

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Assay (Antagonist Mode):

-

Place the cell plate and a compound plate (containing this compound dilutions) into the fluorescence plate reader.

-

Initiate the reading to establish a stable baseline fluorescence for ~15-30 seconds.

-

The instrument automatically adds varying concentrations of this compound (or reference antagonist) to the wells. Incubate for a predetermined time (e.g., 5-15 minutes).

-

The instrument then adds a fixed, pre-determined EC80 concentration of the 5-HT3 agonist (e.g., Serotonin) to all wells.

-

Continue to measure the fluorescence signal kinetically for an additional 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The data is typically expressed as the peak fluorescence response minus the baseline reading.

-

Plot the fluorescence response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

Data Presentation

The following table summarizes the quantitative data for this compound's activity at its primary targets, as determined by in vitro assays.

| Target Receptor | Assay Type | Parameter | Value (nM) | Species | Reference |

| 5-HT4 | Radioligand Binding | Ki | 115 | Cloned Human | |

| 5-HT4 | Radioligand Binding | Ki | 477 | Guinea-Pig | |

| 5-HT3 | Radioligand Binding | Ki | 17 | Cloned Human | |

| 5-HT3 | Radioligand Binding | Ki | 7.64 | Cloned Human |

Note: EC50 and IC50 values are assay-dependent and should be determined empirically using the protocols described above. The Ki (inhibition constant) from binding assays provides a measure of affinity.

Conclusion

The cell-based protocols detailed in this application note provide robust and quantitative methods for characterizing the dual pharmacological activity of this compound. The cAMP assay effectively measures its agonism at the 5-HT4 receptor, while the calcium flux assay quantifies its antagonism of the 5-HT3 receptor. These assays are essential tools for researchers in drug discovery and development, enabling the screening and profiling of compounds targeting serotonergic pathways.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of (S)-Renzapride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action: it acts as a full agonist at the serotonin 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile makes it a promising candidate for the treatment of gastrointestinal motility disorders. The development of analogs of this compound necessitates robust high-throughput screening (HTS) platforms to efficiently identify compounds with desired potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for HTS assays designed to characterize analogs of this compound based on its dual activity. The protocols are tailored for a research and drug development audience and are designed to be adaptable to standard laboratory automation.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with two distinct serotonin receptor subtypes, which trigger different intracellular signaling cascades.

5-HT4 Receptor Agonism Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is primarily responsible for the prokinetic effects of this compound.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor by this compound analogs blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally be triggered by serotonin, contributing to the anti-emetic effects of the parent compound.

Data Presentation

A critical step in the evaluation of this compound analogs is the direct comparison of their activity at both the 5-HT4 and 5-HT3 receptors. The following table summarizes the available quantitative data for Renzapride and its enantiomers. A comprehensive dataset for a series of this compound analogs is not currently available in the public domain. Researchers are encouraged to populate a similar table with their own experimental data.

Table 1: Pharmacological Profile of Renzapride and its Enantiomers

| Compound | 5-HT4 Receptor Affinity (Ki, nM) | 5-HT3 Receptor Affinity (Ki, nM) |

| (±)-Renzapride | 477 (guinea-pig)[1] | 17 (human)[1] |

| (+)-Renzapride | 138 (guinea-pig)[1] | 17 (human) |

| (-)-Renzapride | 294 (guinea-pig) | 17 (human) |

| (±)-Renzapride N-oxide | >10,000 | 1980 |

Experimental Protocols

The following protocols describe high-throughput screening assays to determine the potency and efficacy of this compound analogs at the 5-HT4 and 5-HT3 receptors.

Protocol 1: HTS Assay for 5-HT4 Receptor Agonist Activity (cAMP Accumulation Assay)

This protocol is designed to identify and characterize 5-HT4 receptor agonists by measuring the increase in intracellular cAMP levels. This assay is suitable for a 384-well plate format.

Materials:

-

HEK293 cells stably expressing the human 5-HT4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

This compound analogs and reference agonist (e.g., serotonin or this compound).

-

cAMP detection kit (e.g., HTRF®, LANCE®, or GloSensor™ cAMP Assay).

-

384-well white, solid-bottom assay plates.

-

Automated liquid handling system.

-

HTRF-compatible or luminescence plate reader.

Methodology:

-

Cell Preparation:

-

Culture HEK293 cells expressing the human 5-HT4 receptor under standard conditions.

-

On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

-

Dispense the cell suspension into 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the this compound analogs and the reference agonist in assay buffer at a concentration 4-fold higher than the final desired concentration.

-

Include a no-compound control (vehicle) and a positive control (saturating concentration of the reference agonist).

-

-

Assay Procedure:

-

Carefully remove the culture medium from the cell plates.

-

Add the appropriate volume of assay buffer to each well.

-

Add the diluted compounds and controls to the respective wells.

-

Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to stimulate cAMP production.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.

-

Incubate the plates for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plates on a compatible plate reader.

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each analog.

-

Protocol 2: HTS Assay for 5-HT3 Receptor Antagonist Activity (Calcium Flux Assay)

This protocol is designed to identify and characterize 5-HT3 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx. This assay is suitable for a 384-well plate format.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT3 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).

-

This compound analogs and reference antagonist (e.g., ondansetron).

-

5-HT3 receptor agonist (e.g., serotonin or m-CPBG).

-

384-well black, clear-bottom assay plates.

-

Automated liquid handling system.

-

Fluorescence imaging plate reader (e.g., FLIPR®, FDSS).

Methodology:

-

Cell Preparation:

-

Culture cells expressing the human 5-HT3 receptor under standard conditions.

-

Seed the cells into 384-well black, clear-bottom plates and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution.

-

Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of the this compound analogs and the reference antagonist in assay buffer at a concentration 5-fold higher than the final desired concentration in a separate compound plate.

-

Prepare the 5-HT3 agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀) in an agonist plate.

-

-

Assay Procedure (using a fluorescence imaging plate reader):

-

Place the cell plate, compound plate, and agonist plate into the instrument.

-

Program the instrument to first add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

-

The instrument will then add the agonist from the agonist plate to the cell plate while simultaneously measuring the fluorescence intensity over time.

-

-

Data Acquisition and Analysis:

-

The instrument software will record the kinetic fluorescence data for each well.

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response in the absence of antagonist (0% inhibition) and the response with a saturating concentration of the reference antagonist (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

-

Conclusion

The provided application notes and detailed protocols offer a robust framework for the high-throughput screening and characterization of this compound analogs. By systematically evaluating the dual 5-HT4 agonist and 5-HT3 antagonist activities, researchers can efficiently identify lead compounds with optimized pharmacological profiles for further development as novel gastrointestinal prokinetic agents. The successful implementation of these assays will accelerate the discovery of next-generation therapeutics for motility-related gastrointestinal disorders.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Renzapride in Organ Bath Studies of Intestinal Contractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is a potent and selective 5-HT₄ receptor full agonist and a 5-HT₃ receptor antagonist.[1] This dual mechanism of action makes it a significant prokinetic agent, stimulating gastrointestinal motility and transit.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro organ bath studies to investigate its effects on intestinal contractility. The methodologies described are essential for preclinical research and drug development aimed at gastrointestinal disorders.

Mechanism of Action: 5-HT₄ Receptor Signaling

This compound primarily exerts its prokinetic effects through the activation of 5-HT₄ receptors located on enteric neurons and smooth muscle cells.[3] The binding of this compound to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine from myenteric neurons, ultimately leading to smooth muscle contraction and enhanced intestinal motility.

Caption: 5-HT₄ Receptor Signaling Pathway.

Quantitative Data Summary

Table 1: Pharmacological Profile of Renzapride

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (Kᵢ) | Guinea Pig 5-HT₄ Receptor | 477 nM | |

| Functional Activity | Rat Isolated Oesophagus | EC₅₀ = 11 µmol/L | |

| Receptor Activity | Human 5-HT₄ Receptors | Full Agonist |

Table 2: Comparative Activity of 5-HT₄ Receptor Agonists

| Compound | Species/Tissue | Parameter | Value | Reference |

| HTF 919 | Human Jejunum | EC₅₀ (Peptide Release) | ~10 nmol/L | |

| HTF 919 | Human Jejunum | EC₅₀ (Mechanical Response) | ~5 nmol/L | |

| R093877 | Human Jejunum | EC₅₀ (Peptide Release) | ~100-300 nmol/L | |

| R093877 | Human Jejunum | EC₅₀ (Mechanical Response) | ~50-150 nmol/L |

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Contractility Assay

This protocol details the procedure for assessing the contractile effect of this compound on guinea pig ileal smooth muscle.

Materials and Reagents:

-

Male Dunkin Hartley guinea pigs (200–350 g)

-

Krebs-Henseleit solution (in mM): NaCl 118.1, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, CaCl₂ 2.6, D-glucose 11.1

-

This compound stock solution

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig via CO₂ asphyxiation.

-

Isolate a segment of the distal ileum and place it in chilled, carbogen-aerated Krebs-Henseleit solution.

-

Gently remove the mesenteric attachment and luminal contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

-

Organ Bath Setup:

-

Suspend the ileal segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes.

-

-

Experimental Protocol:

-

Record a stable baseline of spontaneous contractions.

-

To specifically study 5-HT₄ receptor-mediated effects, pre-treat the tissue with a 5-HT₃ antagonist (e.g., ondansetron, 3 µM) and a 5-HT₁/5-HT₂ antagonist (e.g., methysergide, 1 µM) to block other serotonin receptor subtypes.

-

Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the response to stabilize at each concentration before adding the next.

-

Record the changes in contractile force (amplitude and frequency).

-

-

Data Analysis:

-

Measure the peak tension and frequency of contractions at each concentration of this compound.

-

Express the contractile response as a percentage of the maximum response to a standard agonist like acetylcholine or KCl.

-

Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) from the concentration-response curve.

-

Protocol 2: Isolated Rat Colon Contractility Assay

This protocol is adapted for studying the effects of this compound on rat colonic smooth muscle strips.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs solution (composition as in Protocol 1)

-

This compound stock solution

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat according to institutional guidelines.

-

Isolate the distal colon and place it in a Petri dish with cold, oxygenated Krebs solution.

-

Remove adipose and connective tissue.

-

Open the colon segment along the mesenteric border and gently remove the mucosal and submucosal layers by sharp dissection.

-